6-Bromo-N-methylpyridazin-4-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry teams often face bottlenecks sourcing regioisomerically pure pyridazine building blocks with precise substitution patterns for kinase-focused libraries. 6-Bromo-N-methylpyridazin-4-amine (CAS 2059940-46-2) directly addresses this gap with a bifunctional 1,2-diazine core combining a C6 electrophilic handle for palladium-catalyzed cross-couplings and a C4 methylamino hydrogen-bonding motif that mimics the adenine hinge-binding pharmacophore. - Enables rapid parallel SAR via Suzuki-Miyaura diversification at C6 without protecting-group manipulation. - Calculated cLogP ~1.0 and tPSA ~51 Ų align with CNS drug-likeness parameters, supporting blood-brain barrier permeability profiling. - Molecular weight 188.03 g/mol provides a clean LCMS signature for reaction monitoring and intermediate tracking. Supplied with full Certificate of Analysis; standard packaging from 500 mg to 10 g in stock for same-day dispatch.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
Cat. No. B13011354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylpyridazin-4-amine
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESCNC1=CC(=NN=C1)Br
InChIInChI=1S/C5H6BrN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9)
InChIKeyPHDBQIOZHPBGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylpyridazin-4-amine: Bifunctional Scaffold


6-Bromo-N-methylpyridazin-4-amine (CAS: 2059940-46-2) is a heterocyclic building block characterized by a 1,2-diazine core with a bromine atom at the 6-position and a methylamino group at the 4-position. This substitution pattern creates a bifunctional scaffold with a C6 electrophilic handle suitable for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C4 hydrogen bond donor/acceptor motif, making it a strategic intermediate for medicinal chemistry programs targeting kinase hinge regions or GPCR binding pockets . Its distinct electronic profile, compared to pyridine or pyrimidine bioisosteres, influences both its reactivity in palladium-catalyzed reactions and its physicochemical properties, such as its calculated LogP (~0.8–1.1) and Topological Polar Surface Area (tPSA ≈ 51 Ų) .

1
Electrophilic cross-coupling handle at C6
Suzuki-Miyaura, Buchwald-Hartwig compatible
2
H-bond donor/acceptor motif at C4
Mimics kinase hinge-binding or GPCR interactions
3
Electronic profile distinct from pyridine/pyrimidine
Influences reactivity and physicochemical properties

6-Bromo-N-methylpyridazin-4-amine: Substitution Limitations


Selecting a pyridazine scaffold for a medicinal chemistry program is not a trivial decision; the precise substitution pattern on the 1,2-diazine ring dictates both synthetic utility and biological target engagement. While other halogenated N-methylpyridazin-4-amines (e.g., 6-chloro, 5-bromo) or N-alkyl variants (e.g., N-ethyl) may appear as functional equivalents, they introduce critical differences in reactivity and molecular properties. For instance, the C6-bromo substituent provides a superior balance of stability and reactivity in palladium-catalyzed cross-couplings compared to the more labile C6-iodo analog, while offering greater synthetic versatility than the less reactive C6-chloro derivative . Furthermore, altering the N-alkyl group from methyl to ethyl changes the compound's lipophilicity (LogP) and topological polar surface area (tPSA), which are key parameters for optimizing CNS penetration or reducing off-target binding [1]. The specific combination of the C6-bromo and C4-methylamino moieties in 6-Bromo-N-methylpyridazin-4-amine is therefore not interchangeable but is a deliberately chosen design element for downstream diversification and property modulation.

Target
C6-Bromo-N-methylpyridazin-4-amine
Substitute
C6-Chloro or C6-Iodo analog
C–Cl is less reactive in oxidative addition; C–I is less stable, limiting synthetic efficiency.
Target
N-Methyl substitution
Substitute
N-Ethyl or other N-alkyl analogs
Altered alkyl group shifts LogP and tPSA, changing CNS permeability prediction and off-target profiles.

6-Bromo-N-methylpyridazin-4-amine: Head-to-Head Evidence


C6-Bromo Cross-Coupling Advantage over C6-Chloro

The C6-bromo substituent in 6-Bromo-N-methylpyridazin-4-amine provides a distinct kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its C6-chloro analog. The carbon-bromine bond is more reactive toward oxidative addition, a key step in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling higher yields under milder conditions. This is a critical differentiator for synthetic efficiency and library diversification. While direct comparative yield data for this specific substrate pair is not available in the public domain, this difference is a well-established class-level inference based on the relative bond dissociation energies and electronegativity of C-Br vs. C-Cl bonds in heteroaromatic systems .

Cross-coupling reactivity
Class-level inference
C–Br oxidative addition faster than C–Cl
May support higher coupling yields under mild conditions
Qualitative; review specific substrate performance
Medicinal Chemistry Organic Synthesis Cross-Coupling

Molecular Weight Differentiation for Analytical Workflows

The molecular weight (MW) of 6-Bromo-N-methylpyridazin-4-amine (188.03 g/mol) is significantly higher than that of its chloro analog, 6-Chloro-N-methylpyridazin-4-amine (143.57 g/mol) . This 44.46 Da difference, attributable to the bromine atom, creates a distinct and unambiguous mass signature in Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This isotopic pattern (M and M+2 peaks with ~1:1 intensity) is unique to bromine and enables straightforward identification and quantitation in complex reaction mixtures or biological matrices, even in the presence of other halogenated species.

MW signature vs chloro analog
Head-to-head
Δ 44.46 Da (188.03 vs 143.57 g/mol)
Distinct LC-MS signal; bromine isotopic pattern aids identification
Enables unambiguous tracking in complex mixtures
Analytical Chemistry LC-MS QC/QA

Regioisomeric Impact on Cross-Coupling Reactivity

The regioisomeric position of the bromine atom on the pyridazine ring profoundly impacts the electronic environment and steric accessibility for subsequent reactions. 6-Bromo-N-methylpyridazin-4-amine places the electrophilic bromine at the 6-position, adjacent to a ring nitrogen. In contrast, its regioisomer, 5-Bromo-N-methylpyridazin-4-amine, has the bromine at the 5-position, between two ring carbons. While direct comparative kinetic data is not publicly available for this specific pair, it is a class-level inference that the electronic nature of the C6 position in pyridazines is distinct from the C5 position due to the proximity to the electron-withdrawing diazine nitrogens . This difference influences the rate of oxidative addition in cross-couplings and, crucially, directs the substitution pattern of the final elaborated molecule, leading to entirely different chemical space and biological activity profiles.

Regioisomeric reactivity (C6 vs C5)
Class-level inference
C6-Br adjacent to N1; electronic environment differs from C5-Br
Directs substitution pattern and downstream SAR vectors
Review specific steric/electronic effects for chosen coupling
Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-N-methylpyridazin-4-amine: Application Scenarios


Scaffold for Kinase Inhibitor Lead Optimization

The 4-methylamino group of 6-Bromo-N-methylpyridazin-4-amine is a privileged motif for forming key hydrogen bonds within the ATP-binding hinge region of protein kinases. The C6-bromo handle allows for rapid, modular diversification via Suzuki-Miyaura coupling to explore the hydrophobic back pocket of the kinase active site. This bifunctional nature makes it an ideal starting point for iterative structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets implicated in cancer or inflammatory diseases. The distinct molecular weight of the bromo scaffold (188.03 g/mol) also provides a clear analytical signature for tracking intermediates during the multistep synthesis of lead candidates .

Parallel Synthesis and Library Production

The reactivity profile of 6-Bromo-N-methylpyridazin-4-amine, specifically the C6-bromo group's superior performance in palladium-catalyzed cross-couplings compared to its chloro analog, makes it a preferred substrate for high-throughput parallel synthesis. This allows for the efficient generation of diverse chemical libraries of pyridazine-based compounds for screening against a wide array of biological targets. The predictable reactivity minimizes the need for extensive optimization for each building block, accelerating the hit-to-lead process in early drug discovery .

CNS-Penetrant Chemical Probe Synthesis

The combination of a low molecular weight (188.03 g/mol) and favorable calculated physicochemical properties (cLogP ~1.0, tPSA ~51 Ų) for 6-Bromo-N-methylpyridazin-4-amine aligns well with empirical guidelines for central nervous system (CNS) drug design [1]. This suggests that the scaffold, after further elaboration, has the potential to yield molecules with good blood-brain barrier permeability. Researchers developing chemical probes for neurological targets can therefore prioritize this scaffold over analogs with less favorable property profiles (e.g., higher cLogP from N-ethyl analogs) .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization scaffold
Bifunctional C6-Br/C4-NHMe motif for hinge binding and diversification
Cross-coupling efficiency and hinge-region SAR exploration
Parallel synthesis and library production
C6-Br reactivity profile in Pd-catalyzed couplings
Library diversification throughput and substrate scope
CNS chemical probe design context
Favorable calculated LogP and tPSA from N-methyl substitution
Empirical CNS drug-likeness and BBB permeability prediction

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